molecular formula C7H11N B6145120 2,3,5-trimethyl-1H-pyrrole CAS No. 2199-41-9

2,3,5-trimethyl-1H-pyrrole

Cat. No.: B6145120
CAS No.: 2199-41-9
M. Wt: 109.17 g/mol
InChI Key: VIDOWPWTFHJVID-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-1H-pyrrole (CAS 2199-41-9) is a high-purity organic compound with the molecular formula C7H11N and a molecular weight of 109.17 g/mol . This alkylated pyrrole derivative serves as a versatile building block in organic synthesis and materials science research. It is particularly valuable in the development of sustainable chemical processes, as it can be efficiently synthesized from bio-based 2,5-dimethylfuran via a one-pot, two-step method involving a ring-opening reaction followed by a Paal-Knorr reaction with a primary amine . This synthetic pathway is characterized by high carbon efficiency and a low environmental factor (E-factor), aligning with green chemistry principles . In experimental applications, pyrrole compounds like this compound are key precursors for the functionalization of materials such as carbon black. These functionalized materials can be used as reinforcing fillers in elastomeric composites, for instance, to reduce the Payne effect and improve dynamic rigidity in applications like tire compounds . The compound's structure, featuring a heterocyclic aromatic ring with methyl substituents, makes it a valuable scaffold for constructing more complex molecules for various research fields, including coordination chemistry and polymer science. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3,5-trimethyl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-5-4-6(2)8-7(5)3/h4,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDOWPWTFHJVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073954
Record name 1H-Pyrrole, 2,3,5-trimethyl-
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Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-41-9
Record name 1H-Pyrrole, 2,3,5-trimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole,3,5-trimethyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole, 2,3,5-trimethyl-
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Preparation Methods

Alkylation of 3,4-Dimethylpyrrole

The MDPI study demonstrates the synthesis of 3,4-dimethyl-1H-pyrrole-2,5-dione via reaction of amidrazones with 2,3-dimethylmaleic anhydride. Reduction of the dione moiety to a methylene group could yield 3,4-dimethylpyrrole, which may then undergo electrophilic alkylation at position 5.

Key Steps :

  • Dione Formation : 2,3-Dimethylmaleic anhydride reacts with N³-substituted amidrazones in chloroform (75–95% yield).

  • Reduction : Wolff-Kishner reduction or catalytic hydrogenation converts the dione to a pyrrole.

  • Alkylation : Use of methyl iodide and a Lewis acid (e.g., AlCl₃) to introduce the third methyl group.

Challenges :

  • Regioselectivity during alkylation may require directing groups (e.g., boronic acids) to favor position 5.

  • Steric hindrance from existing methyl groups may reduce yields.

Thionation and Subsequent Modification

The RSC publication details thionation of pyrrole carboxylates using Lawesson’s reagent. For example, O-ethyl-3,5-dimethyl-1H-pyrrole-2-carbothioate was synthesized from ethyl 3,5-dimethylpyrrole-2-carboxylate. Decarboxylation or desulfurization of such derivatives could enable methylation at position 3.

Example Reaction :

  • Substrate : Ethyl 3,5-dimethylpyrrole-2-carboxylate

  • Thionation Agent : Lawesson’s reagent (2.2 equiv)

  • Conditions : Reflux in toluene, 4 hours

  • Yield : 72%

Direct Cyclization of 1,4-Diketones

The Hantzsch pyrrole synthesis, involving condensation of 1,4-diketones with ammonia, offers a viable pathway. A hypothetical route to 2,3,5-trimethylpyrrole would utilize 2,3,5-trimethyl-1,4-diketone as the precursor.

Synthetic Design :

  • Diketone Synthesis : Oxidation of 2,3,5-trimethylfuran or cross-aldol condensation of methyl ketones.

  • Cyclization : Treatment with ammonium acetate in acetic acid under reflux.

Anticipated Challenges :

  • Limited availability of 2,3,5-trimethyl-1,4-diketones.

  • Competing side reactions (e.g., over-oxidation).

Catalytic Hydrogenation of Pyrrolecarbaldehydes

The patent CN102887851B describes the synthesis of 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde via Vilsmeier-Haack formylation of 2,4-dimethylpyrrole. Reduction of the aldehyde groups to methyl groups using Pd/C or Raney nickel could yield 2,3,5-trimethylpyrrole.

Procedure :

  • Formylation : 2,4-Dimethylpyrrole reacts with DMF and POCl₃ to form 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde (yield: ~40%).

  • Reduction : Hydrogenation at 50–100 psi H₂, 80°C, 12 hours.

Limitations :

  • Over-reduction may lead to saturation of the pyrrole ring.

  • Selective reduction of aldehydes without affecting the ring requires precise catalyst control.

Comparative Analysis of Methodologies

Method Starting Material Key Steps Yield Advantages Disadvantages
Paal-Knorr ModificationMethyl acetoacetateCyclocondensation, distillation36%Scalable, established protocolLimited to 2,4-dimethyl products
Dione Reduction2,3-Dimethylmaleic anhydrideCycloaddition, Wolff-Kishner reduction75–95%High yields, functional group toleranceMulti-step, requires harsh conditions
Thionation/DesulfurizationPyrrole carboxylatesThionation, alkylation72%Versatile for late-stage modificationLow regioselectivity in alkylation
Hantzsch Cyclization1,4-DiketonesAmmonia cyclizationN/ADirect ring formationPrecursor availability limited
Catalytic HydrogenationPyrrolecarbaldehydesVilsmeier-Haack, hydrogenation~40%Introduces multiple methyl groupsRisk of ring saturation

Characterization and Validation

Critical to confirming the structure of 2,3,5-trimethyl-1H-pyrrole is spectroscopic analysis:

  • ¹H NMR : Expected signals at δ 2.1–2.3 ppm (3 methyl groups), δ 6.2 ppm (pyrrole H-4).

  • ¹³C NMR : Peaks at δ 10–15 ppm (methyl carbons), δ 120–130 ppm (aromatic carbons).

  • MS : Molecular ion peak at m/z 123 (C₈H₁₁N).

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,3,5-tricarboxylic acid, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2,3,5-Trimethyl-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,3,5-trimethyl-1H-pyrrole involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways depend on the specific biological context and the nature of the derivatives being studied .

Comparison with Similar Compounds

Positional Isomers: 1,2,5-Trimethyl-1H-Pyrrole

  • Molecular Formula : C₇H₁₁N (same as 2,3,5-trimethyl isomer).
  • CAS Number : 930-87-0 .
  • Key Differences: Substituent positions alter spectroscopic properties. For example, 1,2,5-trimethyl-1H-pyrrole exhibits distinct NMR signals (δ 5.78 ppm for aromatic protons and δ 3.39 ppm for the N-methyl group) , which would differ for the 2,3,5-isomer due to electronic environment variations. Synthesis: 1,2,5-Trimethyl-1H-pyrrole is synthesized from 2,5-hexanedione and amines with high yields (94%) under solvent-free, catalyst-free conditions . No analogous synthesis data is available for 2,3,5-trimethyl-1H-pyrrole in the provided evidence.

Alkyl-Substituted Pyrroles: 3-Heptyl-1H-Pyrrole

  • Molecular Formula : C₁₁H₁₉N.
  • CAS Number : 878-11-5 .
  • Key Differences :
    • The heptyl chain increases molecular weight (165.28 g/mol ) and hydrophobicity compared to trimethylpyrroles.
    • Applications : While this compound is food-related, 3-heptyl-1H-pyrrole’s applications are unspecified in the evidence, though its safety data sheet highlights handling precautions (e.g., skin/eye irritation risks) .

Functionalized Pyrroles: Pyrrolo[2,3-b]pyridine Derivatives

  • Example : 5-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 74420-15-8) .
  • Key Differences :
    • Structural complexity: Pyrrolo[2,3-b]pyridine derivatives feature fused pyridine and pyrrole rings, enhancing π-conjugation and pharmacological relevance.
    • Applications : These compounds are intermediates in drug synthesis (e.g., kinase inhibitors), contrasting with this compound’s role in flavor chemistry .

Deuterated Analog: 1-(Trideuteriomethyl)pyrrole

  • Molecular Formula : C₅H₄D₃N .
  • Key Differences: Isotopic labeling (deuterium at the methyl group) enables use in metabolic and mechanistic studies, unlike non-deuterated trimethylpyrroles.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Synthesis Yield (if available)
This compound C₇H₁₁N 109.17 188.7 Food aroma (e.g., roasted tea) Not reported
1,2,5-Trimethyl-1H-pyrrole C₇H₁₁N 109.17 Not reported Chemical intermediate 94%
3-Heptyl-1H-pyrrole C₁₁H₁₉N 165.28 Not reported Unspecified (industrial uses) Not reported
5-Chloro-1H-pyrrolo[2,3-b]pyridine C₇H₅ClN₂ 152.58 Not reported Pharmaceutical synthesis Not reported

Biological Activity

2,3,5-trimethyl-1H-pyrrole is a nitrogen-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H11NC_7H_{11}N. The compound features a pyrrole ring substituted with three methyl groups at the 2, 3, and 5 positions. This substitution enhances its steric and electronic properties, which may influence its reactivity and interactions with biological targets.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC7H11N
Molecular Weight111.17 g/mol
Melting Point30 °C
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism behind this activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been reported that pyrrole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro. One study demonstrated that certain pyrrole derivatives exhibited cytotoxic effects against human adenocarcinoma-derived cell lines such as LoVo (colon) and MCF-7 (breast) . The structure-activity relationship (SAR) suggests that modifications on the pyrrole ring can enhance its cytotoxicity.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, compounds derived from this compound have shown promising anti-inflammatory effects. In vitro studies using human peripheral blood mononuclear cells (PBMCs) indicated that these compounds could significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A series of pyrrole derivatives synthesized from this compound were evaluated for their anticancer properties. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cell lines compared to those with electron-donating groups. The most potent compound demonstrated an IC50 value in the low micromolar range against LoVo cells.

Case Study 2: Antimicrobial Screening

In a screening study for antimicrobial activity, several derivatives were tested against a panel of bacterial strains. The results showed that the presence of methyl substitutions at specific positions on the pyrrole ring significantly increased antibacterial activity. The most effective derivative inhibited bacterial growth at concentrations as low as 10 µg/mL.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : Some derivatives may act as enzyme inhibitors by binding to active sites or altering enzyme conformation.
  • Induction of Apoptosis : In cancer cells, these compounds may activate intrinsic apoptotic pathways through mitochondrial dysfunction.

Q & A

Q. What are the established synthetic methodologies for 2,3,5-trimethyl-1H-pyrrole, and how can reaction parameters be optimized to improve yield?

Methodological Answer: A common approach involves alkylation or condensation reactions using substituted pyrrole precursors. For example, methyl groups can be introduced via Friedel-Crafts alkylation or by reacting 1H-pyrrole with methylating agents like methyl iodide under controlled conditions. Reaction optimization includes adjusting temperature (e.g., maintaining 0–60°C for selective methylation) and solvent polarity to minimize side reactions . Catalytic systems, such as Lewis acids, may enhance regioselectivity. Purification via column chromatography or recrystallization is critical to isolate the product. Yield improvements rely on iterative condition screening, as seen in analogous pyrrolo-pyridazine syntheses .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR are essential for identifying methyl group positions and aromatic proton environments. For instance, deshielded protons near electron-withdrawing substituents show distinct splitting patterns.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways.
  • X-ray Crystallography: Resolves stereochemical ambiguities and validates substitution patterns, as demonstrated in structurally related pyrrolo-pyridine derivatives .
  • IR Spectroscopy: Identifies functional groups, such as N-H stretches (~3400 cm1^{-1}) characteristic of 1H-pyrrole.

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3,5-trimethyl substitution influence the compound’s reactivity in heterocyclic transformations?

Methodological Answer: The methyl groups impose steric hindrance, limiting access to the pyrrole nitrogen for electrophilic substitution. Electronically, the methyl substituents donate electrons via inductive effects, increasing the ring’s electron density and directing reactions to specific positions. For example, in Diels-Alder reactions, the methylated pyrrole may act as a diene with electron-deficient dienophiles. Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution . Experimental validation via regioselective functionalization (e.g., halogenation) is recommended.

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions, purity, or structural analogs misattributed to the parent compound. To address this:

  • Standardize Assays: Use validated protocols (e.g., OECD guidelines) for cytotoxicity or antimicrobial testing.
  • Characterize Derivatives: Confirm substituent effects via SAR studies. For example, trifluoromethyl or halogenated analogs may exhibit enhanced bioactivity compared to methyl groups .
  • Cross-Validate Data: Compare results across multiple cell lines or enzymatic systems. Reproducibility issues in pyrrolo-pyrimidine syntheses highlight the need for rigorous analytical confirmation .

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) or catalytic systems?

Methodological Answer: The pyrrole nitrogen can coordinate with transition metals (e.g., Pd, Cu) to form complexes. Key steps include:

  • Ligand Design: Modify the pyrrole scaffold with chelating groups (e.g., pyridine, carboxylates) to enhance metal binding.
  • Solvothermal Synthesis: Optimize temperature and solvent mixtures to stabilize the framework.
  • Catalytic Testing: Evaluate activity in cross-coupling or oxidation reactions, referencing analogous pyrrolo-pyridine catalysts .

Q. How can computational tools predict the environmental fate or toxicity profile of this compound?

Methodological Answer:

  • QSAR Models: Use quantitative structure-activity relationship (QSAR) software to estimate biodegradability or ecotoxicity.
  • Molecular Dynamics (MD): Simulate interactions with biological membranes or enzymes.
  • Database Mining: Cross-reference with EPA DSSTox or PubChem data for hazard classification .

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